2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group might be able to participate in acid-base reactions, and the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the basic amine could impact the compound’s solubility in different solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if the compound is a solid, it could potentially pose a dust explosion hazard. If it’s used in a chemical reaction, the safety and hazards would also depend on the reaction conditions and the other chemicals involved .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure to improve its potency and selectivity. Alternatively, if the compound has interesting chemical reactivity, future research could explore its use in synthetic chemistry .
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-14-6-7-17(12-15(14)2)27(25,26)24-10-8-23(9-11-24)19-20-16(3)13-18(21-19)22(4)5/h6-7,12-13H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODACRCUMRUKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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